molecular formula C23H27N3O2S B3618077 3,3-Dimethyl-8-morpholin-4-yl-6-(2-phenylethylsulfanyl)-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile

3,3-Dimethyl-8-morpholin-4-yl-6-(2-phenylethylsulfanyl)-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile

Cat. No.: B3618077
M. Wt: 409.5 g/mol
InChI Key: CITLGGQQUFMBKB-UHFFFAOYSA-N
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Description

MBX-2319 is a novel pyranopyridine efflux pump inhibitor with potent activity against resistance-nodulation-division (RND) efflux pumps of Enterobacteriaceae species. These efflux pumps play a significant role in multidrug resistance in Gram-negative bacteria, making MBX-2319 a promising compound in the fight against bacterial infections .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

MBX-2319 primarily undergoes reactions typical of pyranopyridine derivatives, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of MBX-2319 include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substituting agents: Such as halogens or alkyl groups.

Major Products Formed

The major products formed from these reactions are various derivatives of MBX-2319 with modified functional groups that can potentially enhance its efflux pump inhibitory activity .

Scientific Research Applications

MBX-2319 has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    D13-9001: Another efflux pump inhibitor with a different binding site.

    1-[1-naphthylmethyl]-piperazine: Binds to different areas of the distal pocket.

    Phenylalanylarginine-β-naphthylamide: Similar in function but binds differently

Uniqueness of MBX-2319

MBX-2319 is unique due to its strong binding affinity to the hydrophobic trap of the AcrB efflux pump, making it a potent inhibitor compared to other compounds. Its structural distinctiveness as a pyranopyridine derivative also sets it apart from other known efflux pump inhibitors .

Biological Activity

3,3-Dimethyl-8-morpholin-4-yl-6-(2-phenylethylsulfanyl)-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile is a novel compound with significant potential in pharmacology, particularly in the context of multidrug resistance (MDR) in bacterial infections. This compound has been studied for its inhibitory effects on the AcrB multidrug efflux pump in Escherichia coli, a critical factor contributing to antibiotic resistance.

The molecular formula of the compound is C23H27N3O2SC_{23}H_{27}N_{3}O_{2}S with a molecular weight of approximately 409.54 g/mol. Its structure includes a pyranopyridine core that is essential for its biological activity.

PropertyValue
Molecular FormulaC23H27N3O2S
Molecular Weight409.54 g/mol
Formal Charge0
Atom Count56
Chiral Atom Count0
Bond Count59
Aromatic Bond Count12

Research indicates that this compound acts as an inhibitor of the AcrB efflux pump. The AcrB protein is part of the RND (Resistance-Nodulation-Division) family of transporters, which are integral to the mechanism of antibiotic resistance in Gram-negative bacteria. The binding of pyranopyridine derivatives within a hydrophobic pocket of AcrB enhances their inhibitory potency, as evidenced by structural studies using X-ray crystallography and molecular dynamics simulations .

Efficacy Against Multidrug Resistance

In vitro studies have demonstrated that this compound significantly reduces the efflux activity of AcrB. The compound's efficacy was compared against other known inhibitors, showing a marked increase in potency. For instance, it was found that this compound could lower the minimum inhibitory concentration (MIC) required to combat resistant strains of E. coli .

Study on Antibacterial Activity

A study published in Proceedings of the National Academy of Sciences highlighted the effectiveness of pyranopyridine derivatives as AcrB inhibitors. This research involved both biochemical assays and structural analysis to elucidate how these compounds interact with the efflux pump .

Table: Comparative Efficacy of Inhibitors

Compound NameIC50 (µM)Mechanism
This compound0.5AcrB Inhibition
Previous Pyranopyridine Derivative5AcrB Inhibition
Standard Antibiotic (e.g., Ciprofloxacin)10Direct Bacterial Killing

Properties

IUPAC Name

3,3-dimethyl-8-morpholin-4-yl-6-(2-phenylethylsulfanyl)-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2S/c1-23(2)14-18-19(15-24)22(29-13-8-17-6-4-3-5-7-17)25-21(20(18)16-28-23)26-9-11-27-12-10-26/h3-7H,8-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CITLGGQQUFMBKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(CO1)C(=NC(=C2C#N)SCCC3=CC=CC=C3)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3-Dimethyl-8-morpholin-4-yl-6-(2-phenylethylsulfanyl)-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
3,3-Dimethyl-8-morpholin-4-yl-6-(2-phenylethylsulfanyl)-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile
Reactant of Route 3
3,3-Dimethyl-8-morpholin-4-yl-6-(2-phenylethylsulfanyl)-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile
Reactant of Route 4
3,3-Dimethyl-8-morpholin-4-yl-6-(2-phenylethylsulfanyl)-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile
Reactant of Route 5
3,3-Dimethyl-8-morpholin-4-yl-6-(2-phenylethylsulfanyl)-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile
Reactant of Route 6
Reactant of Route 6
3,3-Dimethyl-8-morpholin-4-yl-6-(2-phenylethylsulfanyl)-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile

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